Hexanoic acid - 70248-25-8

Hexanoic acid

Catalog Number: EVT-3569317
CAS Number: 70248-25-8
Molecular Formula: C6H12O2
C6H12O2
CH3(CH2)4COOH
Molecular Weight: 116.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes.
Hexanoic acid is a C6, straight-chain saturated fatty acid. It has a role as a human metabolite and a plant metabolite. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of a hexanoate.
Hexanoic acid is a natural product found in Daphne papyracea, Iris, and other organisms with data available.
Caproic Acid is a saturated medium-chain fatty acid with a 6-carbon backbone. Caproic acid is found naturally in various plant and animal fats and oils.
Source

Hexanoic acid can be derived from both natural and synthetic sources. Naturally, it occurs in animal fats and oils, as well as in the fermentation products of certain bacteria. For instance, it can be produced by microbial fermentation processes involving species such as Clostridium kluyveri and Megasphaera elsdenii, which utilize carbohydrates like glucose for its synthesis . Additionally, hexanoic acid can be synthesized through chemical processes involving the oxidation of hexanol or through the hydrolysis of hexyl esters.

Classification

Hexanoic acid belongs to the class of saturated fatty acids. It is classified under medium-chain fatty acids, which are known for their unique metabolic properties compared to long-chain fatty acids. These compounds are often utilized in food and cosmetic industries due to their emulsifying properties and ability to impart flavor.

Synthesis Analysis

Methods

The synthesis of hexanoic acid can be achieved through various methods, including microbial fermentation and chemical synthesis.

  1. Microbial Fermentation: This method involves using specific microorganisms that can convert sugars into hexanoic acid. For example, Megasphaera elsdenii has been shown to produce significant quantities of hexanoic acid when fed with glucose or sucrose . The fermentation conditions such as pH, temperature, and substrate concentration play crucial roles in optimizing yield.
  2. Chemical Synthesis: Hexanoic acid can also be synthesized through chemical reactions such as:
    • Oxidation of Hexanol: Hexanol can be oxidized using various oxidizing agents to yield hexanoic acid.
    • Esterification Reactions: Hexanoic acid can be produced by esterifying alcohols with acetic anhydride or other carboxylic acids under acidic conditions .

Technical Details

In microbial processes, parameters such as substrate concentration (acetate and butyrate), pH levels, and temperature must be carefully controlled to maximize production yields. For instance, studies have shown that optimal conditions for Megasphaera strains include specific concentrations of acetate and butyrate along with controlled pH levels .

Molecular Structure Analysis

Structure

Hexanoic acid features a straight-chain structure with a carboxylic functional group at one end. Its structural representation can be depicted as follows:

CH3 CH2 4COOH\text{CH}_3\text{ CH}_2\text{ }_4\text{COOH}

This indicates that it consists of a six-carbon chain (hexane) terminating in a carboxylic group (-COOH).

Data

  • Molecular Formula: C6H12O2\text{C}_6\text{H}_{12}\text{O}_2
  • Molecular Weight: 116.16 g/mol
  • Boiling Point: Approximately 205 °C
  • Melting Point: Approximately -3 °C
Chemical Reactions Analysis

Reactions

Hexanoic acid participates in various chemical reactions typical for carboxylic acids:

  1. Esterification: Hexanoic acid reacts with alcohols to form esters, which are important in flavoring and fragrance applications.
  2. Decarboxylation: Under certain conditions, hexanoic acid can undergo decarboxylation to yield shorter-chain fatty acids.
  3. Reduction: It can also be reduced to produce hexanol.

Technical Details

In esterification reactions, hexanoic acid is often reacted with ethanol in the presence of an acid catalyst (such as sulfuric acid) to produce ethyl hexanoate. The reaction typically involves heating the mixture under reflux conditions to drive the reaction towards completion .

Mechanism of Action

Process

The mechanism of action for hexanoic acid primarily revolves around its role as a fatty acid in metabolic pathways. In biological systems, it serves as a substrate for energy production through beta-oxidation, where it is broken down into acetyl-CoA units that enter the citric acid cycle.

Data

Research indicates that specific microbial pathways involving hexanoic acid synthesis are influenced by metabolic fluxes through different enzymatic routes, particularly those involving acetyl-CoA and succinate pathways . This bifurcation allows for efficient production under varied growth conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Pungent odor reminiscent of goats or rancid butter
  • Solubility: Soluble in water; miscible with organic solvents like ethanol and ether

Chemical Properties

  • Acidity: Hexanoic acid exhibits typical acidic properties; it dissociates in water to release hydrogen ions.
  • Reactivity: Reacts with bases to form salts (hexanoates) and participates readily in esterification reactions.

Relevant data from studies indicate that the compound has significant potential for use in food additives due to its flavoring properties while also being important in industrial applications such as plasticizers and surfactants .

Applications

Hexanoic acid has several scientific uses across various fields:

  1. Food Industry: Utilized as a flavoring agent and preservative due to its antimicrobial properties.
  2. Cosmetics: Employed in formulations for skin care products owing to its emulsifying capabilities.
  3. Biotechnology: Serves as a precursor for producing biofuels and bioplastics through microbial fermentation processes.
  4. Pharmaceuticals: Investigated for potential therapeutic applications due to its role in metabolic pathways.
Biosynthesis and Metabolic Engineering of Hexanoic Acid

Microbial Production Pathways in Clostridium spp. and Megasphaera spp.

Clostridium and Megasphaera species are prolific natural producers of hexanoic acid (caproic acid) through anaerobic fermentation. Clostridium sp. BS-1, isolated from wastewater treatment plants, converts D-galactitol to hexanoic acid via the fatty acid biosynthesis (FAB) pathway. Key enzymes include galactitol phosphotransferase (PTS), which shuttles substrate into the Embden-Meyerhof-Parnas (EMP) pathway, and thioesterase (YdiL), which releases hexanoic acid from its acyl-CoA form. Optimizing sodium acetate (1.5 g/L) and pH-stabilizing 2-(N-morpholino)ethanesulfonic acid (MES) increased titers to 2.99 g/L [1]. Further enhancements using in situ biphasic extractive fermentation with alamine 336/oleyl alcohol achieved 32 g/L hexanoic acid (0.42 g/g yield, 0.34 g/L/h productivity) by mitigating product inhibition [1] [9].

Megasphaera spp., particularly M. hexanoica, utilize reverse β-oxidation (rBOX) for chain elongation. Isolated from cattle rumen, Megasphaera sp. MH produces hexanoic acid from fructose but achieves higher titers (9.7 g/L) when supplemented with electron acceptors like acetate, butyrate, or propionate. These acceptors drive elongation to C5–C8 carboxylic acids: pentanoic (5.7 g/L), heptanoic (3.2 g/L), and octanoic acid (1.2 g/L) [7]. Co-culturing Clostridium tyrobutyricum (butyrate producer) with M. hexanoica in submerged hollow-fiber membrane bioreactors (s-HF/MBRs) improved butyrate supply, yielding 10.08 g/L hexanoic acid at 0.69 g/L/h productivity [2].

Table 1: Native Microbial Producers of Hexanoic Acid

OrganismSubstrateTiter (g/L)Productivity (g/L/h)Key Enhancement
Clostridium sp. BS-1Galactitol32.00.34In situ extraction (alamine 336)
Megasphaera sp. MHFructone + acetate9.70.41Electron acceptor supplementation
C. tyrobutyricum + M. hexanoicaGlucose10.080.69Coculture in s-HF/MBRs

Reverse β-Oxidation and Chain Elongation Mechanisms in Anaerobic Fermentation

Reverse β-oxidation (rBOX) is a key pathway for hexanoic acid synthesis, elongating short-chain carboxylic acids (e.g., acetate, butyrate) via CoA-dependent reactions. In Clostridium kluyveri and Megasphaera spp., this cycle involves four enzymatic steps:

  • Condensation: Butyryl-CoA + Acetyl-CoA → 3-Ketohexanoyl-CoA (catalyzed by β-ketothiolase, e.g., BktB)
  • Reduction: 3-Ketohexanoyl-CoA → 3-Hydroxyhexanoyl-CoA (via β-ketoacyl-CoA reductase)
  • Dehydration: 3-Hydroxyhexanoyl-CoA → trans-2-Hexenoyl-CoA (enoyl-CoA hydratase)
  • Final reduction: trans-2-Hexenoyl-CoA → Hexanoyl-CoA (trans-enoyl-CoA reductase, Ter) [1] [7].

Thioesterases (e.g., TesA, YdiL) then hydrolyze hexanoyl-CoA to release hexanoic acid. In Megasphaera sp. MH, supplementing propionate shifts elongation toward odd-chain acids (e.g., heptanoic acid) by providing primers for elongation [7]. Clostridium group IV species dominate mixed-culture fermentations due to tolerance to medium-chain fatty acids (MCFAs), suppressing competitors like Lactobacillus spp. at hexanoic acid concentrations >8 g/L [9].

Engineering Escherichia coli and Kluyveromyces marxianus for Enhanced Yield

Non-native hosts like E. coli and Kluyveromyces marxianus have been engineered to overcome the growth limitations of anaerobes. E. coli strains express heterologous rBOX genes:

  • β-Ketothiolase (BktB): From Cupriavidus necator, condenses acetyl-CoA and butyryl-CoA.
  • Reductases/Dehydratases: Clostridium acetobutylicum-derived Hbd (3-hydroxybutyryl-CoA dehydrogenase) and Crt (crotonase).
  • Thioesterase/Hydrolase: Megasphaera sp. MH’s acetyl-CoA transferase (MhACT) replaces native thioesterases, improving specificity [8].

Flux rebalancing via 5ʹ-UTR engineering of atoB (acetyl-CoA acetyltransferase) optimized acetyl-CoA distribution, yielding 0.528 g/L hexanoic acid from glucose [1] [8].

In K. marxianus, chromosomal integration of BktB, Crt, Hbd, and Ter enabled hexanoic acid production (0.154 g/L). Replacing atoB with S. cerevisiae’s malonyl-CoA-acyl carrier protein transacylase (MCT1) stabilized the pathway by reducing substrate reassimilation [4] [6].

Table 2: Engineered Hosts for Hexanoic Acid Production

HostPathwayTiter (g/L)Yield (g/g)Key Genetic Modifications
E. coli SGK106rBOX0.5280.0147BktB + MhACT, atoB knockdown
K. marxianus H4ArBOX0.1540.008AtoB + BktB + Crt + Hbd + Ter
S. cerevisiae (FAB mutant)Mutant FAS0.1200.006FAS2 mutation (I306F, W587L), tesA overexpression

Metabolic Flux Analysis of Fatty Acid Biosynthesis Pathways

Metabolic flux analysis (MFA) reveals bottlenecks in hexanoic acid synthesis. In S. cerevisiae, two pathways compete:

  • Native FAB: Engineered fatty acid synthase (FAS) complexes with mutations (e.g., FAS2I306F, W587L) truncate chain elongation at C6, increasing hexanoyl-ACP production [3].
  • Heterologous rBOX: Expresses BktB, Hbd, Crt, and Ter to convert acetyl-CoA to hexanoyl-CoA.

Flux rebalancing is critical:

  • Suppressing β-oxidation (ΔfadE) prevents hexanoic acid degradation.
  • Overexpression of coaA (phosphopantetheine adenylyltransferase) boosts CoA supply, enhancing acetyl-CoA availability [3] [10].In E. coli,13C-MFA showed that excessive atoB expression drained acetyl-CoA, reducing hexanoyl-CoA precursors. Fine-tuning atoB expression via UTR variants optimized flux, increasing titers by 45% [8].

Optimization of In Situ Extractive Fermentation Techniques

In situ extraction mitigates hexanoic acid toxicity (≥4.6 g/L) during fermentation. Key strategies include:

  • Liquid-Liquid Extraction: Alanine 336 (tertiary amine) in oleyl alcohol extracts hexanoic acid >90% efficiency in Clostridium sp. BS-1 fermentations, maintaining culture viability [1].
  • Membrane-Based Separation: Submerged hollow-fiber membrane bioreactors (s-HF/MBRs) physically separate acidogenic (C. tyrobutyricum) and chain-elongating (M. hexanoica) strains, enabling continuous butyrate supply and product removal [2].
  • Adsorption: Activated carbon or resin-based systems recover MCFAs from Clostridium group IV cultures, reducing feedback inhibition [9].

These techniques increase effective titer by 32–50% and enable fed-batch operation with high cell densities [1] [2] [9].

Properties

CAS Number

70248-25-8

Product Name

Hexanoic acid

IUPAC Name

hexanoic acid

Molecular Formula

C6H12O2
C6H12O2
CH3(CH2)4COOH

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)

InChI Key

FUZZWVXGSFPDMH-UHFFFAOYSA-N

Solubility

5 to 10 mg/mL at 72° F (NTP, 1992)
0.09 M
In water, 1.03X10+4 mg/L at 25 °C
Readily sol in ethanol, ether.
10.3 mg/mL
Solubility in water, g/100ml at 20 °C: 1.1
miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml wate

Canonical SMILES

CCCCCC(=O)O

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